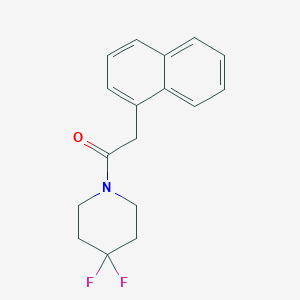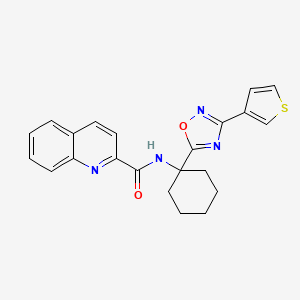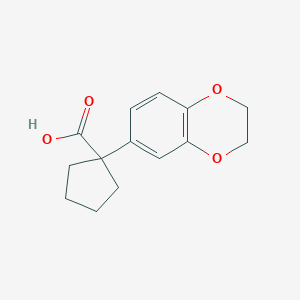![molecular formula C16H14Br2N4O3 B2428744 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione CAS No. 1311904-49-0](/img/no-structure.png)
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione, also known as 8-Br-cAMP, is a cyclic adenosine monophosphate (cAMP) analog that is widely used in scientific research due to its ability to mimic the effects of endogenous cAMP.
Mécanisme D'action
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione acts as a cAMP analog by binding to and activating downstream effectors of cAMP, such as PKA and EPAC. PKA is a serine/threonine kinase that phosphorylates target proteins, whereas EPAC is a guanine nucleotide exchange factor that activates small GTPases. The activation of PKA and EPAC by 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione leads to a wide range of cellular responses, including changes in gene expression, ion channel function, and neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione are diverse and depend on the specific cellular context. In general, 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has been shown to increase intracellular cAMP levels, activate PKA and EPAC, and modulate ion channel function and neurotransmitter release. 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has also been shown to induce cell differentiation and inhibit cell proliferation in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione in lab experiments is its ability to mimic the effects of endogenous cAMP without being rapidly degraded by phosphodiesterases. This allows for sustained activation of downstream effectors of cAMP and more reliable experimental outcomes. However, 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione can also have off-target effects and may not fully recapitulate the effects of endogenous cAMP in all cellular contexts.
Orientations Futures
There are many potential future directions for research involving 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione. One area of interest is the development of more specific analogs of cAMP that can selectively activate PKA or EPAC. Another area of interest is the investigation of the role of cAMP signaling in various disease states, such as cancer and neurological disorders. Additionally, the use of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione in combination with other tools, such as optogenetics and CRISPR/Cas9, may allow for more precise control of cellular signaling pathways and gene expression.
Méthodes De Synthèse
The synthesis of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione involves several steps, starting with the protection of the 3'- and 5'-hydroxyl groups of adenosine with dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups, respectively. The protected adenosine is then reacted with 4-bromobenzyl bromide to form the 4-bromobenzyl adenosine intermediate. The intermediate is then reacted with 8-bromo-adenosine to form the final product, 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione.
Applications De Recherche Scientifique
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione is widely used in scientific research as a tool to study the effects of cAMP on cellular signaling pathways. It can be used to activate downstream effectors of cAMP, such as protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), and to investigate the role of cAMP in various cellular processes, such as gene expression, cell proliferation, and differentiation. 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has also been used to study the effects of cAMP on ion channel function and neurotransmitter release.
Propriétés
Numéro CAS |
1311904-49-0 |
|---|---|
Nom du produit |
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione |
Formule moléculaire |
C16H14Br2N4O3 |
Poids moléculaire |
470.121 |
Nom IUPAC |
8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione |
InChI |
InChI=1S/C16H14Br2N4O3/c1-9(23)7-21-12-13(19-15(21)18)20(2)16(25)22(14(12)24)8-10-3-5-11(17)6-4-10/h3-6H,7-8H2,1-2H3 |
Clé InChI |
BLUJFMCVWLQEGR-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Br)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2428662.png)
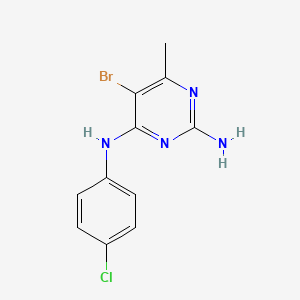

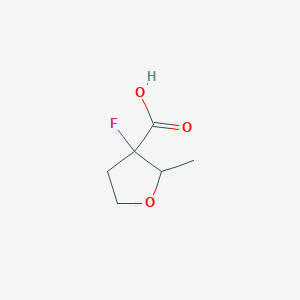
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428670.png)
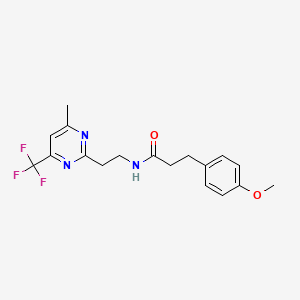

![3-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B2428675.png)
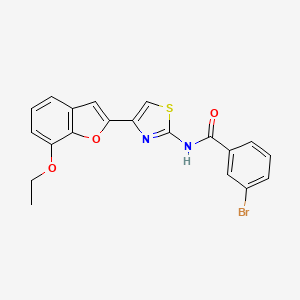
![Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2428677.png)
